

An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(2-Bromo-4-fluorophenyl)acetonitrile

Cat. No.: B1268558

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, safety information, and applications of **2-(2-Bromo-4-fluorophenyl)acetonitrile**. This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.

Core Chemical Properties

2-(2-Bromo-4-fluorophenyl)acetonitrile is an aromatic nitrile compound. Its structure incorporates a bromo and a fluoro substituent on the phenyl ring, making it a versatile building block in medicinal chemistry and organic synthesis.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 61150-58-1 | [1][2] |
| Molecular Formula | C ₈ H ₅ BrFN | [1][3] |
| Molecular Weight | 214.04 g/mol | [1][2] |
| IUPAC Name | 2-(2-Bromo-4-fluorophenyl)acetonitrile | N/A |
| Synonyms | 2-Bromo-4-fluorophenylacetonitrile | [4] |
| Purity | Typically ≥97% | [1] |

Physicochemical Properties

The physical characteristics of **2-(2-Bromo-4-fluorophenyl)acetonitrile** are summarized below. It is generally a white solid with low solubility in water but soluble in common organic solvents.

| Property | Value | Source(s) |
|--------------------------------|--|-----------|
| Appearance | White Solid | [4] |
| Solubility in Water | Low | [5] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [5][6] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and

eye protection, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]

| Hazard Class | Hazard Statement | Precautionary Statement | Source(s) |
|--|--|---|-----------|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. | [7] |

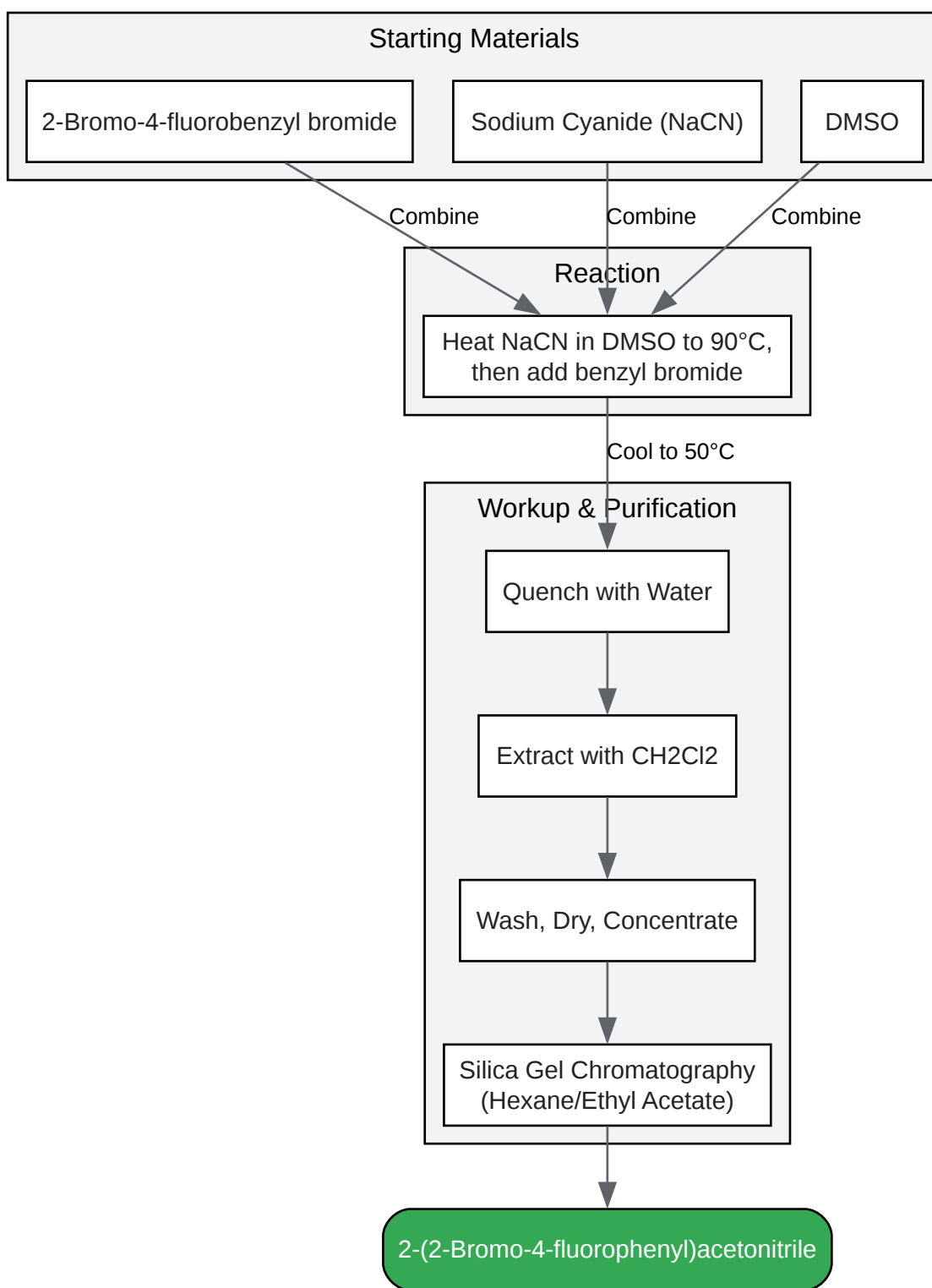
Experimental Protocols

4.1. Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile

This compound can be synthesized via a nucleophilic substitution reaction using 2-bromo-4-fluorobenzyl bromide and sodium cyanide.[4]

Methodology:

- A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[4]
- The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[4]
- Once the reaction mixture cools to 50°C, water (120 mL) is added.[4]
- The aqueous mixture is extracted three times with dichloromethane (CH₂Cl₂, 50 mL portions).[4]
- The combined organic extracts are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4]
- The crude product is purified using silica gel flash chromatography with a hexane/ethyl acetate (9/1) eluent to yield **2-(2-bromo-4-fluorophenyl)acetonitrile** as a white solid (50% yield).[4]



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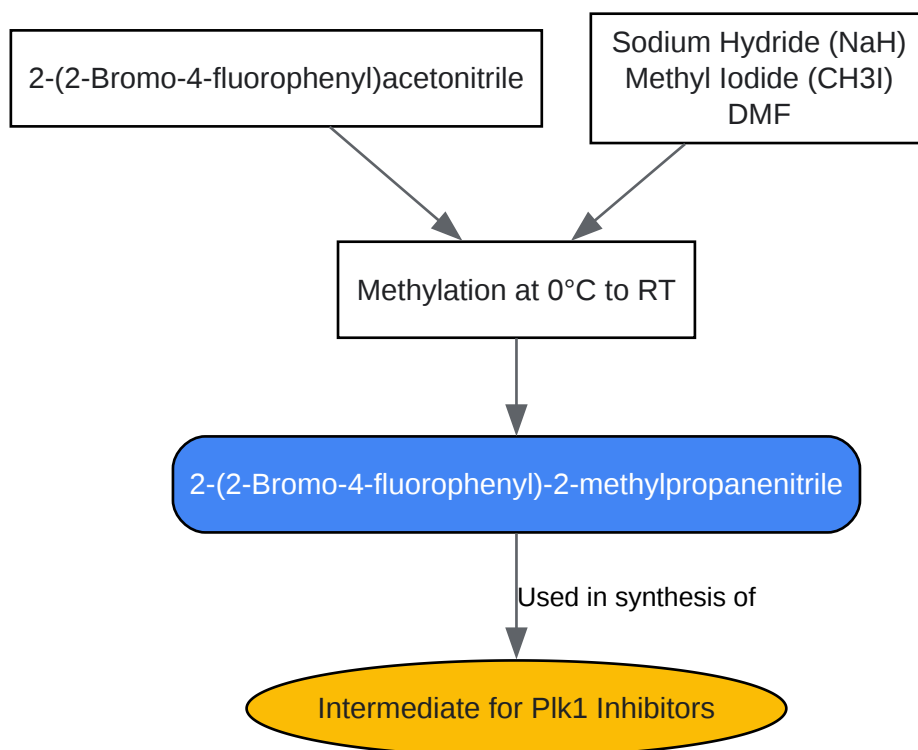
Synthesis workflow for **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

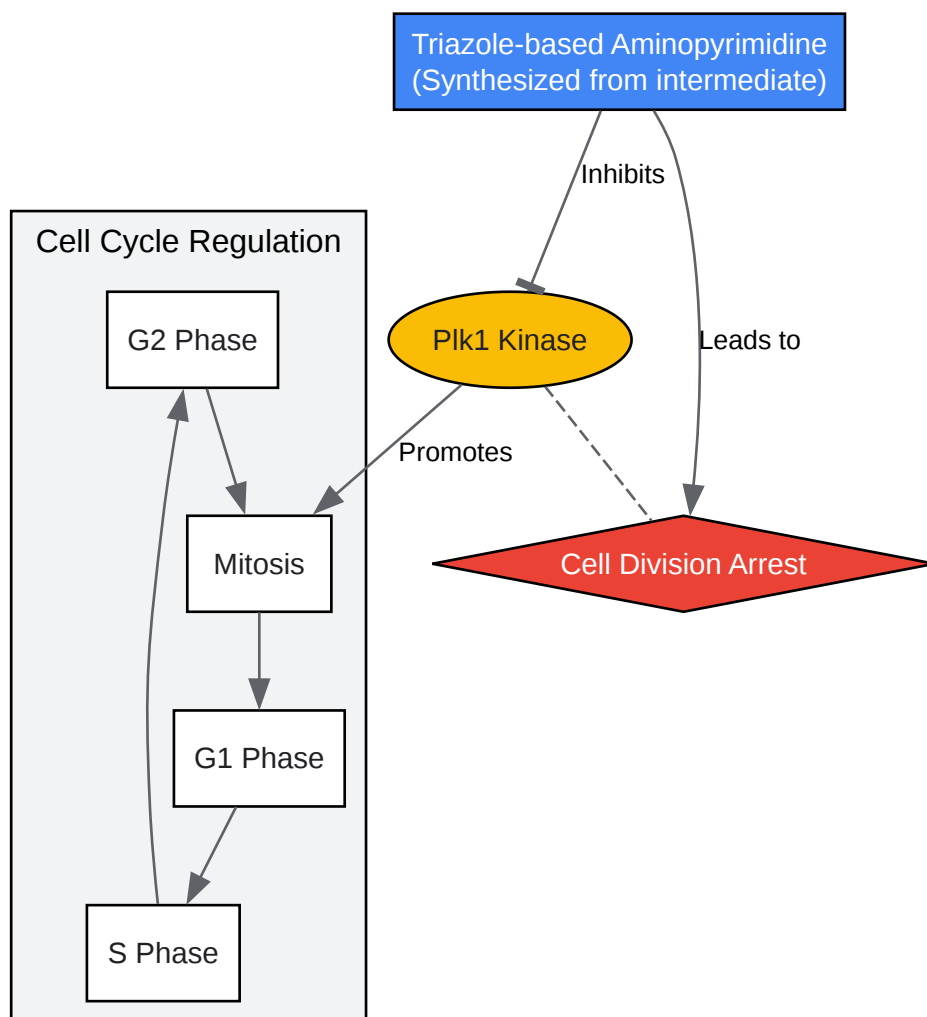
4.2. Derivatization for Pharmaceutical Synthesis

This acetonitrile derivative serves as a precursor for more complex molecules. For instance, it can be methylated to form 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, an intermediate for Plk1 inhibitors.^[4]

Methodology:

- **2-(2-Bromo-4-fluorophenyl)acetonitrile** (3g, 14 mmol) is dissolved in dimethylformamide (DMF, 10 mL) and cooled to 0°C.^[4]
- Sodium hydride (1g, 42.1 mmol) is added, and the mixture is stirred for 30 minutes, allowing it to warm to room temperature.^[4]
- Methyl iodide (6g, 42 mmol) is added, and stirring continues for another 30 minutes.^[4]
- The reaction is quenched with water and the product is extracted with dichloromethane (DCM).^[4]
- The organic phase is dried with sodium sulfate and concentrated.^[4]
- The residue is purified by flash column chromatography to yield the methylated product as a white solid (65% yield).^[4]





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